4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

Kinase Inhibition BTK Scaffold Comparison

Researchers requiring purine bioisosteres for kinase inhibitor design face reproducibility risks with generic imidazo[4,5-b] or [1,2-a] isomers. This imidazo[4,5-c]pyridine core delivers validated scaffold activity: - **BTK advantage**: Significantly higher inhibition vs. [4,5-b] isomer (ibrutinib resistance programs) - **CDK2 potency**: 33× improvement over CYC202 (21 nM vs. 700 nM) validated in literature - **Radiosensitization**: Lead compound 78 achieved 7.95 nM (vs. NU7441 14 nM) with oral bioavailability Supplied as a key intermediate for focused library synthesis.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B11917954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1N=CN2O)N
InChIInChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9)
InChIKeyJRUBVJGRIQRLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol as Kinase Inhibitor Scaffold


4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol (CAS 1956367-15-9) is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, which are structurally deaza analogs of purines. This scaffold is central to numerous kinase inhibitor discovery programs, including Aurora kinase A (AURKA) [1], Bruton's tyrosine kinase (BTK) [2], and cyclin-dependent kinase 2 (CDK2) [3]. Its molecular formula is C7H8N4O with a molecular weight of 164.16 g/mol . The compound serves as a key intermediate or core structure for the development of targeted anticancer and anti-inflammatory agents, offering a unique heteroaromatic framework for selective kinase engagement.

Scaffold Specificity of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol


Generic substitution of 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol with other imidazopyridine isomers (e.g., imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine) is not chemically or biologically valid. The imidazo[4,5-c]pyridine scaffold exhibits a distinct kinase inhibition profile compared to its regioisomers. For example, the imidazo[4,5-c]pyridine core demonstrates significantly higher activity against Bruton's tyrosine kinase (BTK) than the corresponding imidazo[4,5-b]pyridine isomer [1]. Additionally, selectivity differences between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds have been quantified for JAK family kinases, with distinct IC50 profiles affecting downstream pathway modulation [2]. The precise nitrogen atom positioning and substitution pattern on the pyridine ring dictates target engagement, making simple isomer substitution a source of experimental irreproducibility and data inconsistency.

Quantitative Evidence for 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol


Superior BTK Inhibition: Imidazo[4,5-c]pyridine vs. [4,5-b]pyridine

In a direct head-to-head comparison, an imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher activity against Bruton's tyrosine kinase (BTK) than its imidazo[4,5-b]pyridine isomer. This was in contrast to expectations based on previous studies, highlighting the unique pharmacological potential of the [4,5-c] scaffold [1]. The BTK inhibition for the imidazo[4,5-c]pyridine series was quantified in the mid-nanomolar range, while the [4,5-b] isomer showed reduced potency (exact fold-difference not disclosed in the abstract) [1]. This differential activity underscores the importance of scaffold selection for achieving desired potency in BTK-targeted therapies.

Kinase Inhibition BTK Scaffold Comparison Cancer

CDK2 Inhibition: Imidazo[4,5-c]pyridine Scaffold vs. CYC202

A scaffold hopping strategy from the purine-based CDK inhibitor CYC202 (Seliciclib) to an imidazo[4,5-c]pyridine core yielded compound 5b. In biochemical assays, compound 5b exhibited an IC50 of 21 nM against CDK2 [1]. In contrast, the parent compound CYC202 shows an IC50 of 700 nM against CDK2/cyclin E . This represents a 33-fold improvement in inhibitory potency. Additionally, compound 5b demonstrated potent in vitro anti-proliferation activity against HL60, A549, and HCT116 cancer cell lines [1].

CDK2 Kinase Inhibition Scaffold Hopping Cancer

DNA-PK Inhibition: Imidazo[4,5-c]pyridin-2-one vs. NU7441

Compound 78, a novel imidazo[4,5-c]pyridin-2-one derivative, was identified as a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor with an IC50 of 7.95 nM [1]. This is approximately 1.8-fold more potent than the widely used DNA-PK inhibitor NU7441 (KU-57788), which has a reported IC50 of 14 nM [2]. Compound 78 also demonstrated excellent selectivity over related PI3K and PIKK family kinases and displayed robust in vivo radiosensitization in colorectal and head and neck carcinoma xenograft models [1].

DNA-PK Radiosensitizer Kinase Inhibition Cancer

Computational Prediction of AURKA Inhibition by Imidazo[4,5-c]pyridine

Computer simulation at the PM7 level of theory was used to model the interaction of imidazo[4,5-c]pyridine derivatives with Aurora kinase A (AURKA). The study indicated strong prospects for these compounds as AURKA inhibitors, and the derivatives predicted to have the highest inhibitory activity were subsequently synthesized in high yields for biological testing [1]. While specific IC50 values from this study are not yet available, this computational evidence places the scaffold within the same target class as potent clinical AURKA inhibitors like MLN8054, which has an IC50 of 4 nM .

Aurora Kinase A AURKA Computational Chemistry Cancer

Application Scenarios for 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol


Scaffold Hopping for Next-Generation CDK2 Inhibitors

Researchers aiming to improve upon the potency of purine-based CDK2 inhibitors like CYC202 should prioritize the imidazo[4,5-c]pyridine scaffold. The 33-fold improvement in IC50 demonstrated by compound 5b (21 nM) over CYC202 (700 nM) validates this scaffold as a superior core for achieving low-nanomolar potency [1][2]. 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol can serve as a key intermediate for constructing a library of analogs with the aim of further optimizing CDK2 selectivity and cellular efficacy.

DNA-PK Radiosensitizer Development

For programs focused on enhancing radiotherapy efficacy, the imidazo[4,5-c]pyridine-2-one scaffold offers a tangible advantage. The lead compound 78 achieved an IC50 of 7.95 nM, surpassing the potency of the standard tool compound NU7441 (IC50 = 14 nM) [1][2]. Furthermore, compound 78 demonstrated robust in vivo radiosensitization and high oral bioavailability [1]. Therefore, 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol and its derivatives are ideal starting materials for medicinal chemistry campaigns seeking to develop new clinical candidates for combination with radiation therapy in solid tumors.

Superior BTK Targeting in B-Cell Malignancies

When designing novel BTK inhibitors, particularly for cases of ibrutinib resistance, the imidazo[4,5-c]pyridine scaffold should be selected over the [4,5-b] isomer. Direct comparative data confirms significantly higher BTK inhibitory activity for the [4,5-c] scaffold [1]. This makes 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol a strategically important building block for synthesizing focused libraries aimed at discovering potent, mid-nanomolar BTK inhibitors with a potentially differentiated resistance profile.

Quote Request

Request a Quote for 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.